molecular formula C9H11NO2 B14364067 1-(Hydroxyimino)-1-phenylpropan-2-ol CAS No. 91791-26-3

1-(Hydroxyimino)-1-phenylpropan-2-ol

Cat. No.: B14364067
CAS No.: 91791-26-3
M. Wt: 165.19 g/mol
InChI Key: DSLXSOONLYUGST-UHFFFAOYSA-N
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Description

1-(Hydroxyimino)-1-phenylpropan-2-ol is an organic compound that belongs to the class of oximes It is characterized by the presence of a hydroxyimino group (-C=NOH) attached to a phenylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxyimino)-1-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenylpropanone with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:

    Step 1: Dissolve phenylpropanone in an appropriate solvent such as ethanol.

    Step 2: Add hydroxylamine hydrochloride and a base, such as sodium carbonate, to the solution.

    Step 3: Heat the mixture under reflux for several hours.

    Step 4: After completion, cool the reaction mixture and extract the product using an organic solvent like dichloromethane.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxyimino)-1-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amines.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxyimino)-1-phenylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hydroxyimino)-1-phenylpropan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate enzymatic activity and affect various biochemical pathways.

Comparison with Similar Compounds

  • 1-(Hydroxyimino)-2-phenylpropan-2-ol
  • 1-(Hydroxyimino)-1-phenylethanol
  • 1-(Hydroxyimino)-1-phenylbutan-2-ol

Comparison: 1-(Hydroxyimino)-1-phenylpropan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets.

Properties

CAS No.

91791-26-3

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-hydroxyimino-1-phenylpropan-2-ol

InChI

InChI=1S/C9H11NO2/c1-7(11)9(10-12)8-5-3-2-4-6-8/h2-7,11-12H,1H3

InChI Key

DSLXSOONLYUGST-UHFFFAOYSA-N

Canonical SMILES

CC(C(=NO)C1=CC=CC=C1)O

Origin of Product

United States

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